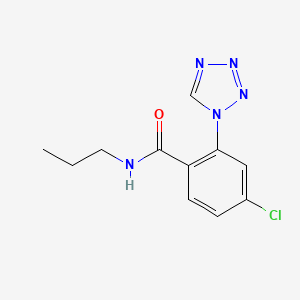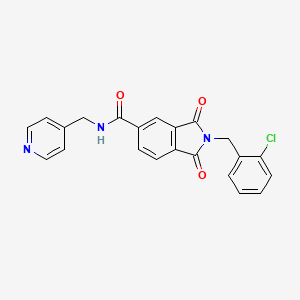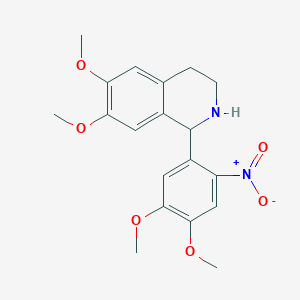
4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide, also known as CPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPTB belongs to the class of tetrazole-based compounds and has been synthesized using various methods.
作用機序
The exact mechanism of action of 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. By enhancing the activity of the GABA-A receptor, 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide can increase the inhibitory tone in the brain, leading to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide has been found to produce a range of biochemical and physiological effects. It has been shown to increase GABA-A receptor activity, reduce glutamate release, and enhance the expression of brain-derived neurotrophic factor (BDNF) in the brain. 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the major advantages of using 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide in lab experiments is its high potency and selectivity for the GABA-A receptor. This allows for precise modulation of the receptor activity, which is critical for studying its effects on various physiological and pathological processes. However, one of the limitations of using 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide is its relatively short half-life, which may require frequent dosing in animal studies.
将来の方向性
There are several future directions for the study of 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide has been found to enhance BDNF expression, which is critical for neuronal survival and plasticity. Another area of interest is its potential use in the treatment of anxiety and depression. 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide has been found to exhibit anxiolytic and antidepressant properties in animal models, which may translate to its use in humans. Finally, further studies are needed to elucidate the exact mechanism of action of 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide and its potential side effects.
Conclusion:
In conclusion, 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide is a promising compound with potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Its high potency and selectivity for the GABA-A receptor make it an ideal candidate for studying the effects of GABAergic modulation on brain function. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as its clinical efficacy in humans.
合成法
4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide has been synthesized using various methods. One of the most commonly used methods involves the reaction of 4-chlorobenzoyl chloride with propylamine to form 4-chlorobenzoylpropylamine, which is then reacted with sodium azide to form 4-chloro-N-propyl-2-azidobenzamide. Finally, the azide group is reduced using hydrogen gas and palladium on carbon to form 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide.
科学的研究の応用
4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties in animal models. 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide has also been investigated for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
4-chloro-N-propyl-2-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5O/c1-2-5-13-11(18)9-4-3-8(12)6-10(9)17-7-14-15-16-17/h3-4,6-7H,2,5H2,1H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWYWJRFENXUJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=C(C=C1)Cl)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-chloro-2-thienyl)methyl]-2-(3,4-dimethoxybenzyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5975636.png)


![ethyl 4-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5975662.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5975670.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B5975681.png)

![2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5975693.png)
![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5975707.png)

![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5975725.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5975734.png)
![2-[4-(4-fluorobenzyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5975739.png)
![1-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropanecarboxamide](/img/structure/B5975747.png)